molecular formula C11H16ClN5O3 B560183 Galidesivir hydrochloride CAS No. 222631-44-9

Galidesivir hydrochloride

Cat. No.: B560183
CAS No.: 222631-44-9
M. Wt: 301.73 g/mol
InChI Key: PCCHVYNGFMEGIG-QPAIBFMUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Chemical Naming

Galidesivir hydrochloride is systematically named (2S,3S,4R,5R)-2-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-5-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride . This name reflects its structural components:

  • Pyrrolidine ring : A five-membered saturated nitrogen-containing ring with hydroxyl groups at positions 3 and 4.
  • Pyrrolo[3,2-d]pyrimidine moiety : A fused bicyclic system attached to the pyrrolidine ring at position 2, featuring an amino group at position 4.
  • Hydroxymethyl substituent : A hydroxymethyl group (-CH₂OH) at position 5 of the pyrrolidine ring.
  • Stereochemical descriptors : Four stereocenters with absolute configurations specified as (2S,3S,4R,5R).

The hydrochloride salt form denotes the presence of a chloride counterion, enhancing solubility and stability for pharmaceutical applications.

Molecular Formula and Stereochemical Configuration

Property Value Source
Molecular Formula C₁₁H₁₆ClN₅O₃
Molecular Weight 301.73 g/mol
Absolute Configuration (2S,3S,4R,5R)
Number of Stereocenters 4

The compound’s stereochemistry is critical for its biological activity, as deviations from the specified configuration may alter interactions with viral polymerases.

Structural Relationships and Derivatives

This compound belongs to the C-nucleoside analog class, structurally distinct from traditional ribonucleosides due to its modified sugar moiety. Key structural features include:

  • Adenosine mimicry : The pyrrolo[3,2-d]pyrimidine ring replaces the adenine base, maintaining hydrogen-bonding compatibility with viral RNA polymerases.
  • Iminoribitol backbone : A pyrrolidine-3,4-diol core replaces the ribose sugar, enhancing metabolic stability.

The hydrochloride salt ensures ionic stability, while the free base (galidesivir) is primarily used in preclinical studies.

Analytical and Regulatory Identifiers

Identifier Type Value Purpose
PubChem CID 69211190 (hydrochloride) Database reference
InChI Key PCCHVYNGFMEGIG-QPAIBFMUSA-N Structural verification
SMILES Cl.NC1=NC=NC2=C1NC=C2[C@@H]3NC@HC@@H[C@H]3O Computational modeling

These identifiers enable precise tracking in chemical databases and regulatory submissions.

Properties

IUPAC Name

(2S,3S,4R,5R)-2-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-5-(hydroxymethyl)pyrrolidine-3,4-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O3.ClH/c12-11-8-6(14-3-15-11)4(1-13-8)7-10(19)9(18)5(2-17)16-7;/h1,3,5,7,9-10,13,16-19H,2H2,(H2,12,14,15);1H/t5-,7+,9-,10+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCCHVYNGFMEGIG-QPAIBFMUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)C(=NC=N2)N)C3C(C(C(N3)CO)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C2=C(N1)C(=NC=N2)N)[C@H]3[C@@H]([C@@H]([C@H](N3)CO)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001028039
Record name Galidesivir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001028039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

222631-44-9
Record name 3,4-Pyrrolidinediol, 2-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-5-(hydroxymethyl)-, hydrochloride (1:1), (2S,3S,4R,5R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=222631-44-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BCX-4430
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0222631449
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Galidesivir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001028039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GALIDESIVIR HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1EL1K52SH1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BCX 4430 hydrochloride involves several key steps:

Industrial Production Methods: The industrial production of BCX 4430 hydrochloride follows similar synthetic routes but is scaled up to meet commercial demands. The process involves stringent quality control measures to ensure the purity and efficacy of the compound.

Chemical Reactions Analysis

Oxidation Reactions

Galidesivir hydrochloride undergoes oxidation with inorganic reagents, enabling analytical quantification:

Study by AlRabiah et al. (2024)

  • Reagents : Cerium(IV), KMnO₄, KIO₄, Fe(III), and N-bromosuccinimide (NBS).
  • Conditions :
    • Room temperature, 96-well plate format.
    • Optimal pH: 2.0–3.0 (Ce(IV) in H₂SO₄).
  • Mechanism :
    • Ce(IV) oxidizes the hydroxylamine group, forming a fluorescent product (λₑₓ = 340 nm, λₑₘ = 450 nm) .
Oxidizing Agent Reaction Time (min) Linear Range (µg/mL) LOD (µg/mL)
Ce(IV)151–500.12
KMnO₄205–1000.45
NBS302–800.30

Phosphorylation to Triphosphate

Galidesivir’s antiviral activity depends on intracellular conversion to its triphosphate form:

  • Enzymatic Pathway :
    • Phosphorylation : Host kinases convert galidesivir to monophosphate (GMP).
    • Triphosphorylation : GMP → GDP → GTP via nucleoside diphosphate kinase .
  • Chemical Synthesis :
    • Yoshikawa method yields galidesivir triphosphate (27% from intermediate).
    • Challenges : Low solubility of intermediates and Mn²⁺ complexation .
Parameter Galidesivir Triphosphate
Molecular FormulaC₁₁H₁₅N₅O₁₅P₃
IC₅₀ (DENV2 RdRp)1.2 mM (Mn²⁺-dependent)
Role in InhibitionNon-obligate chain termination

Stability and Degradation

  • Thermal Stability :
    • Stable at 25°C (pH 7.4).
    • Degrades at >100°C, releasing HCl and forming pyrrolidine byproducts .
  • Photodegradation :
    • UV exposure (254 nm) causes cleavage of the glycosidic bond .
Condition Degradation Products Half-Life
Acidic (pH 2)Iminoribitol + Adenine derivative48 hours
Alkaline (pH 10)Ring-opened aldehyde12 hours

Key Findings and Implications

  • Synthesis Efficiency : Route 2 offers higher yields but requires advanced intermediates.
  • Oxidation Utility : Ce(IV)-based methods enable sensitive quantification (LOD = 0.12 µg/mL).
  • Triphosphate Bioactivation : Critical for RdRp inhibition, but low solubility limits in vitro efficacy .
  • Stability Considerations : Degradation under extreme pH or UV necessitates controlled storage .

Scientific Research Applications

BCX 4430 hydrochloride has a wide range of scientific research applications:

Mechanism of Action

BCX 4430 hydrochloride exerts its antiviral effects by mimicking adenosine triphosphate (ATP). Cellular kinases phosphorylate the compound to a triphosphate form, which is then incorporated into the growing RNA chain by viral RNA polymerases. This incorporation causes premature chain termination, effectively inhibiting viral replication .

Comparison with Similar Compounds

Comparison with Similar Compounds

Mechanism of Action and Antiviral Spectrum

Galidesivir shares mechanistic similarities with other nucleoside/nucleotide analogues but differs in structural and enzymatic targeting:

Compound Class Mechanism of Action Primary Viral Targets
Galidesivir HCl Adenosine analogue RdRp inhibition via chain termination SARS-CoV-2, Ebola, Zika, MERS-CoV
Remdesivir Nucleotide prodrug RdRp inhibition (delayed chain termination) SARS-CoV-2, Ebola
Favipiravir Pyrazine analogue RdRp inhibition (mutagenic incorporation) Influenza, SARS-CoV-2
Ribavirin Guanosine analogue RdRp/IMP dehydrogenase inhibition HCV, RSV, Lassa fever
Gemcitabine HCl Deoxycytidine analogue DNA synthesis inhibition SARS-CoV, MERS-CoV (preclinical)
Forodesine Purine nucleoside Purine nucleoside phosphorylase inhibition T-cell malignancies
  • Structural Specificity : Galidesivir triphosphate mimics ATP more closely than ribavirin triphosphate, showing higher RdRp binding affinity in molecular docking studies . However, its in vitro potency remains modest compared to natural ATP, suggesting competitive inhibition rather than superior enzymatic disruption .

Pharmacokinetics and Dosing Strategies

  • Prodrug Activation : Galidesivir requires triphosphorylation for activity, similar to remdesivir. However, its loading dose strategy (single high dose followed by lower maintenance doses) achieves rapid steady-state exposure, enhancing efficacy in Ebola and Zika models .
  • Timing Sensitivity : In Syrian hamsters, galidesivir reduced SARS-CoV-2 viral load only when administered prophylactically or within 1.5 hours post-infection, contrasting with remdesivir’s broader therapeutic window .

Efficacy in Preclinical and Clinical Studies

  • SARS-CoV-2 :
    • Galidesivir triphosphate showed binding energy (−13.922 kcal/mol) comparable to remdesivir in computational models .
    • In vivo, early administration reduced weight loss and lung pathology in hamsters but failed when given 24 hours post-infection .
  • Ebola and Zika : Galidesivir triphosphate inhibited RdRp activity in enzymatic assays and improved survival in murine models .
  • Clinical Progress : While remdesivir received emergency approval for COVID-19, galidesivir remains in Phase I/II trials, highlighting the need for further human data .

Biological Activity

Galidesivir hydrochloride, also known as BCX4430, is an adenosine nucleoside analog that exhibits broad-spectrum antiviral activity, particularly against RNA viruses. Its mechanism of action primarily involves the inhibition of viral RNA-dependent RNA polymerase (RdRP), which is essential for the replication of various RNA viruses. This article delves into the biological activity of galidesivir, supported by research findings, case studies, and data tables.

Galidesivir functions as a non-obligate chain terminator. It mimics natural nucleotides and incorporates into viral RNA, disrupting the elongation of the RNA strand by causing premature termination of synthesis. This action effectively inhibits the replication of several RNA viruses, including those from families such as Filoviridae, Flaviviridae, and Paramyxoviridae .

Antiviral Spectrum

Galidesivir has demonstrated in vitro and in vivo efficacy against a wide range of RNA viruses. The following table summarizes its activity against various viral families:

Virus Family Virus Type EC50 (μM) In Vivo Efficacy
FiloviridaeEbola Virus3 - 12Significant survival rates in animal models
Marburg Virus3 - 12100% survival in macaque models with timely treatment
FlaviviridaeYellow Fever Virus4High survival rates in hamsters
Zika Virus1.8Effective in non-human primate models
BunyaviridaeRift Valley Fever Virus3 - 12Delayed mortality and reduced viral loads in hamsters
ParamyxoviridaeMeasles Virus1.8Effective in cell culture assays
OrthomyxoviridaeInfluenza A & B1 - 5Potent activity noted in MDCK cells

In Vitro Studies

In vitro studies have shown that galidesivir exhibits potent antiviral activity across multiple cell lines. The half-maximal effective concentration (EC50) values generally fall within the low micromolar range, indicating strong antiviral potential. For instance:

  • Ebola Virus : EC50 values range from 3 to 12 μM.
  • Influenza Virus : EC50 values between 1 and 5 μM.
  • Zika Virus : EC50 approximately 1.8 μM.

These results highlight galidesivir's capacity to inhibit viral replication effectively while maintaining low toxicity levels across various cell types .

In Vivo Efficacy

Galidesivir has been tested in several animal models, demonstrating significant protective effects against lethal viral infections:

  • Ebola and Marburg Viruses : In macaque studies, treatment initiated within 24 to 48 hours post-infection resulted in a 100% survival rate among treated animals .
  • Yellow Fever Virus : In hamsters, administration of galidesivir at doses up to 200 mg/kg/day showed high survival rates even when treatment began three days post-infection .
  • Rift Valley Fever Virus : In a hamster model, galidesivir significantly delayed mortality and reduced viral loads when administered intraperitoneally .

Clinical Trials

Based on promising preclinical results, galidesivir has progressed to clinical trials. Phase I trials have evaluated its safety and efficacy against severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) and as a countermeasure for Marburg virus disease. Initial findings suggest that galidesivir is well-tolerated with no serious adverse effects reported during these trials .

Case Studies

Recent studies have provided insights into the effectiveness of galidesivir against specific viral infections:

  • Case Study on Zika Virus : In a non-human primate model, post-exposure administration of galidesivir resulted in significant reductions in viremia and improved clinical outcomes compared to untreated controls .
  • Case Study on Yellow Fever : A study involving infected hamsters demonstrated that treatment with galidesivir led to substantial improvements in survival rates and overall health parameters post-infection .

Q & A

Q. What is the biochemical mechanism of Galidesivir hydrochloride as an antiviral agent?

this compound (BCX4430 hydrochloride) is an adenosine analog that disrupts viral RNA-dependent RNA polymerase (RdRp) activity, thereby inhibiting viral replication. Methodologically, its efficacy can be assessed via in vitro assays measuring RNA polymerase inhibition (e.g., fluorescence-based nucleotide incorporation assays) and cell culture models infected with RNA viruses (e.g., Ebola, Zika, or coronaviruses) . For structural validation, X-ray crystallography or cryo-EM studies are recommended to confirm its binding to RdRp active sites .

Q. How should researchers design initial in vitro experiments to evaluate this compound’s antiviral activity?

  • Experimental Design :
  • Use viral plaque reduction assays to quantify inhibitory concentration (IC₅₀).
  • Include positive controls (e.g., remdesivir for coronaviruses) and negative controls (untreated infected cells).
  • Assess cytotoxicity via MTT or CellTiter-Glo assays to determine selectivity index (SI = CC₅₀/IC₅₀).
    • Data Validation : Replicate experiments ≥3 times with technical triplicates to ensure statistical robustness. Report mean ± SEM and use ANOVA for cross-group comparisons .

Q. What are the key considerations for synthesizing and characterizing this compound in academic settings?

  • Synthesis : Follow nucleoside analog synthesis protocols, ensuring proper protection of reactive groups (e.g., hydroxyls) during phosphorylation.
  • Characterization : Use HPLC for purity assessment (>95%), mass spectrometry for molecular weight confirmation, and NMR for structural elucidation .
  • Documentation : Provide detailed spectral data in supplementary materials, adhering to journal guidelines for compound validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported efficacy data for this compound across different viral models?

  • Hypothesis Testing : Evaluate viral strain specificity (e.g., RdRp structural variations) via comparative genomics.
  • Methodological Adjustments :
  • Standardize assay conditions (e.g., cell type, multiplicity of infection, drug exposure time).
  • Use isogenic viral variants to isolate resistance mutations (e.g., RdRp S759A in coronaviruses).
    • Meta-Analysis : Pool data from multiple studies using random-effects models to identify confounding variables (e.g., host cell metabolism) .

Q. What strategies optimize in vivo pharmacokinetic (PK) and toxicity profiling of this compound?

  • PK Studies :
  • Administer via intravenous or intramuscular routes in rodent models; collect plasma at timed intervals for LC-MS/MS quantification.
  • Calculate AUC, Cₘₐₓ, t₁/₂, and bioavailability.
    • Toxicity : Conduct histopathology and serum biochemistry (ALT, AST, creatinine) post-treatment. Compare results to dose-response curves to establish therapeutic windows .

Q. How should researchers design combinatorial therapy studies involving this compound?

  • Synergy Testing : Use the Chou-Talalay method to calculate combination indices (CI <1 indicates synergy).
  • Target Selection : Pair with host-directed antivirals (e.g., protease inhibitors) to reduce viral escape likelihood.
  • Validation : Perform RNA sequencing to confirm dual mechanisms (e.g., RdRp inhibition + immune modulation) .

Q. What methodologies validate the resistance mechanisms of viruses against this compound?

  • Serial Passage Assays : Expose viruses to subtherapeutic drug concentrations over multiple generations.
  • Genomic Analysis : Identify acquired mutations via whole-genome sequencing; reconstruct mutant RdRp for in vitro activity comparison.
  • Structural Modeling : Use molecular dynamics simulations to predict mutation impacts on drug binding .

Data Presentation and Reproducibility

Q. How to ensure reproducibility of this compound studies across laboratories?

  • Detailed Protocols : Share step-by-step methods for synthesis, assays, and animal studies via repositories like Protocols.io .
  • Reference Standards : Use commercially available this compound with batch-specific certificates of analysis.
  • Data Transparency : Publish raw datasets (e.g., dose-response curves, sequencing reads) in public repositories (e.g., Zenodo, GenBank) .

Q. What statistical approaches are critical for analyzing dose-dependent antiviral effects?

  • Nonlinear Regression : Fit dose-response data to sigmoidal curves (e.g., Hill equation) to calculate EC₅₀/EC₉₀.
  • Outlier Detection : Apply Grubbs’ test to exclude anomalous replicates.
  • Power Analysis : Predefine sample sizes using tools like G*Power to ensure adequate statistical power (β ≥0.8) .

Ethical and Safety Considerations

Q. What biosafety protocols are mandatory for handling this compound in BSL-2/3 environments?

  • Containment : Use Class II biosafety cabinets for viral infection assays.
  • Personal Protective Equipment (PPE) : Wear N95 respirators, double gloves, and disposable gowns.
  • Waste Management : Autoclave contaminated materials and decontaminate surfaces with 10% bleach .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Galidesivir hydrochloride
Reactant of Route 2
Galidesivir hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.